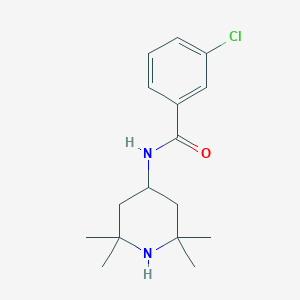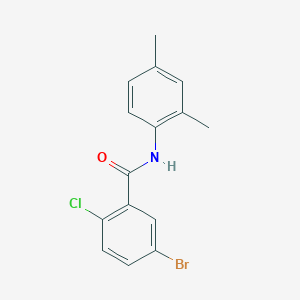
3-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, commonly known as TCPP, is a chemical compound that has shown promise in various scientific research applications. TCPP is a member of the benzamide family of compounds and is synthesized through a multi-step process.
Mecanismo De Acción
TCPP binds to proteins through a process known as intercalation, where the compound inserts itself between the base pairs of DNA. This binding results in a change in the fluorescence properties of TCPP, allowing for the detection of protein-protein interactions.
Biochemical and Physiological Effects:
TCPP has been shown to have minimal effects on cellular function and viability, making it an ideal tool for studying protein interactions in living cells. Additionally, TCPP has been shown to be non-toxic and non-carcinogenic, further supporting its use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TCPP is its high sensitivity and specificity for detecting protein-protein interactions. However, TCPP has limitations in that it requires the use of specialized equipment, such as a fluorescence microscope, and may not be suitable for all experimental conditions.
Direcciones Futuras
Future research on TCPP could focus on developing new methods for detecting protein-protein interactions using the compound, as well as exploring its potential for use in drug discovery and development. Additionally, further studies could investigate the potential use of TCPP in other areas of scientific research, such as neuroscience and genetics.
In conclusion, TCPP is a valuable tool for studying protein-protein interactions in scientific research. Its high sensitivity and specificity, combined with its minimal effects on cellular function, make it an ideal fluorescent probe for detecting protein interactions in living cells. Future research on TCPP could lead to new discoveries in various fields of study and contribute to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of TCPP involves the reaction of 3-chlorobenzoyl chloride with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield the final product, TCPP.
Aplicaciones Científicas De Investigación
TCPP has been studied extensively in the field of molecular biology and biochemistry due to its ability to act as a fluorescent probe for detecting protein-protein interactions. TCPP has been used to study protein interactions in various cellular pathways, including apoptosis and signal transduction.
Propiedades
IUPAC Name |
3-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11/h5-8,13,19H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRBJOUADWEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)